molecular formula C20H24BrN3O B4754892 N-(3-bromophenyl)-4-(4-ethylbenzyl)-1-piperazinecarboxamide

N-(3-bromophenyl)-4-(4-ethylbenzyl)-1-piperazinecarboxamide

Cat. No. B4754892
M. Wt: 402.3 g/mol
InChI Key: FFJJOFKRWJQDPK-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-4-(4-ethylbenzyl)-1-piperazinecarboxamide, also known as BRL 15572, is a selective and potent antagonist of the dopamine D3 receptor. It was first synthesized in 1996 and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4-(4-ethylbenzyl)-1-piperazinecarboxamide 15572 involves the selective blockade of the dopamine D3 receptor. The D3 receptor is a G protein-coupled receptor that regulates the release of dopamine in the brain. By blocking the D3 receptor, N-(3-bromophenyl)-4-(4-ethylbenzyl)-1-piperazinecarboxamide 15572 reduces the release of dopamine in the mesolimbic and mesocortical pathways, which are overactive in addiction, depression, and schizophrenia. This leads to a normalization of dopamine signaling and a reduction in the symptoms of these disorders.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-4-(4-ethylbenzyl)-1-piperazinecarboxamide 15572 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce drug-seeking behavior in animal models of addiction, improve mood and cognitive function in animal models of depression, and reduce psychotic-like behavior in animal models of schizophrenia. N-(3-bromophenyl)-4-(4-ethylbenzyl)-1-piperazinecarboxamide 15572 has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.

Advantages and Limitations for Lab Experiments

N-(3-bromophenyl)-4-(4-ethylbenzyl)-1-piperazinecarboxamide 15572 has several advantages and limitations for lab experiments. Its selectivity for the D3 receptor makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, its potency and selectivity also make it difficult to use in vivo, as high doses may be required to achieve therapeutic effects. N-(3-bromophenyl)-4-(4-ethylbenzyl)-1-piperazinecarboxamide 15572 also has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-(3-bromophenyl)-4-(4-ethylbenzyl)-1-piperazinecarboxamide 15572. One direction is to further explore its potential therapeutic applications in addiction, depression, and schizophrenia. Another direction is to develop more potent and selective D3 receptor antagonists that can be used at lower doses and with fewer side effects. Additionally, the development of imaging agents that can bind to the D3 receptor could help to better understand its role in various neurological and psychiatric disorders.

Scientific Research Applications

N-(3-bromophenyl)-4-(4-ethylbenzyl)-1-piperazinecarboxamide 15572 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. The dopamine D3 receptor is mainly expressed in the mesolimbic and mesocortical pathways of the brain, which are involved in reward, motivation, and cognitive function. N-(3-bromophenyl)-4-(4-ethylbenzyl)-1-piperazinecarboxamide 15572 has been shown to selectively block the D3 receptor without affecting the D2 receptor, which is the main target of antipsychotic drugs. This selectivity makes N-(3-bromophenyl)-4-(4-ethylbenzyl)-1-piperazinecarboxamide 15572 a promising candidate for the treatment of addiction, depression, and schizophrenia.

properties

IUPAC Name

N-(3-bromophenyl)-4-[(4-ethylphenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrN3O/c1-2-16-6-8-17(9-7-16)15-23-10-12-24(13-11-23)20(25)22-19-5-3-4-18(21)14-19/h3-9,14H,2,10-13,15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJJOFKRWJQDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-4-(4-ethylbenzyl)piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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